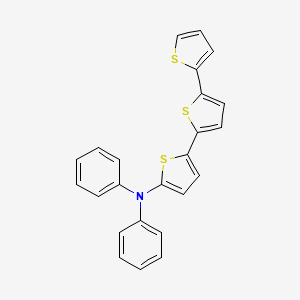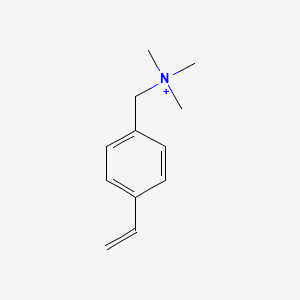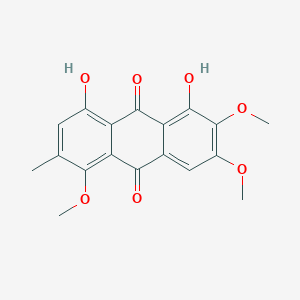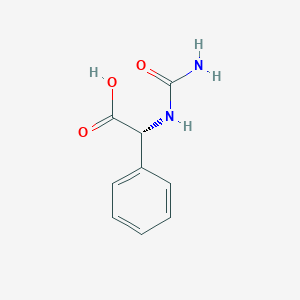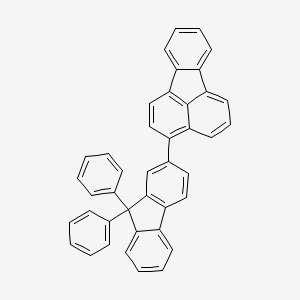
(2-Bromo-6-(bromomethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenylmethanol, characterized by the presence of two bromine atoms attached to the benzene ring and a hydroxyl group attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(bromomethyl)phenyl)methanol typically involves the bromination of 2-methylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, where the bromine atoms are introduced at the benzylic and ortho positions relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and waste minimization are also important considerations in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-6-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-Bromo-6-methylphenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of (2-Hydroxy-6-(hydroxymethyl)phenyl)methanol or (2-Amino-6-(aminomethyl)phenyl)methanol.
Oxidation: Formation of (2-Bromo-6-(bromomethyl)benzaldehyde).
Reduction: Formation of (2-Bromo-6-methylphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s brominated structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study the effects of brominated compounds on biological systems.
Wirkmechanismus
The mechanism of action of (2-Bromo-6-(bromomethyl)phenyl)methanol depends on the specific application. In organic synthesis, it acts as a brominated building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-6-methylphenyl)methanol
- (2-Bromo-4-(bromomethyl)phenyl)methanol
- (2-Chloro-6-(chloromethyl)phenyl)methanol
Uniqueness
(2-Bromo-6-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
[2-bromo-6-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
ISROEZSJGVTVDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


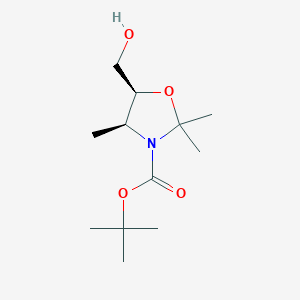
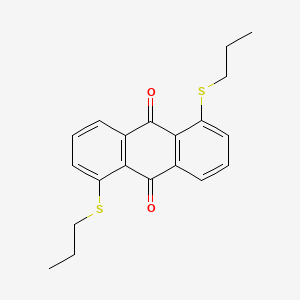
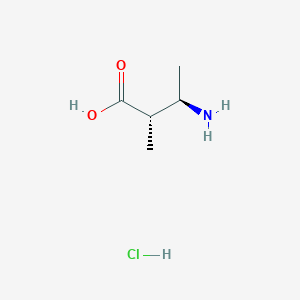

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

